

O-Demethylmetoprolol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Demethylmetoprolol*

Cat. No.: *B022154*

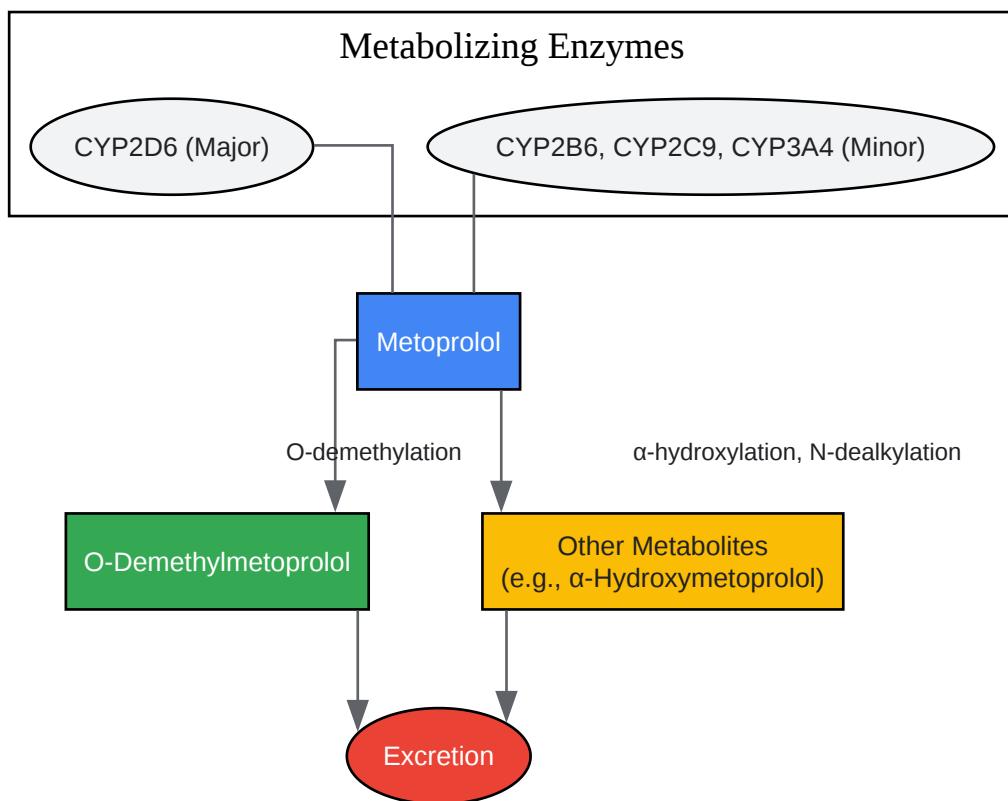
[Get Quote](#)

Technical Guide: O-Demethylmetoprolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Demethylmetoprolol**, a primary active metabolite of the widely prescribed beta-blocker, metoprolol. This document details its chemical properties, metabolic pathway, synthesis, and analytical methodologies.

Core Compound Data


O-Demethylmetoprolol, also known as 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol, is a key substance in the study of metoprolol's pharmacokinetics.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₃ NO ₃	[1] [2] [3]
Molecular Weight	253.34 g/mol	[1] [2] [3]
CAS Number	62572-94-5	[1] [2]
IUPAC Name	1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol	[2]
Synonyms	O-Desmethyl Metoprolol, H 105/22, SL 80-0088	[1] [2]

Metabolic Pathway of Metoprolol to O-Demethylmetoprolol

O-Demethylmetoprolol is a significant active metabolite of metoprolol, formed primarily through hepatic metabolism. The O-demethylation pathway is one of the main routes of metoprolol biotransformation. While pharmacologically active, its beta-blocking activity is approximately one-tenth that of the parent drug.

The metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[\[4\]](#) However, other isoforms, including CYP2B6, CYP2C9, and CYP3A4, also contribute to a lesser extent to the O-demethylation of metoprolol.[\[4\]](#) This metabolic pathway is of particular interest in pharmacogenomic studies, as the activity of CYP2D6 can vary significantly among individuals, impacting the plasma concentrations of metoprolol and its metabolites.

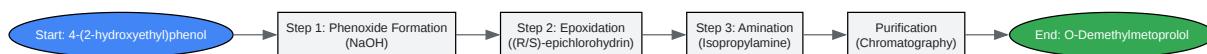
[Click to download full resolution via product page](#)

Metabolic pathway of metoprolol to **O-Demethylmetoprolol**.

Experimental Protocols

Synthesis of O-Demethylmetoprolol

The following is a representative protocol for the enantioselective synthesis of **O-Demethylmetoprolol**, adapted from the literature. This procedure is intended for research purposes and should be performed by qualified personnel.


Starting Material: 4-(2-hydroxyethyl)phenol

Key Reagents:

- (R)- or (S)-epichlorohydrin
- Sodium hydroxide (NaOH)
- Isopropylamine

Procedure:

- **Phenoxyde Formation:** 4-(2-hydroxyethyl)phenol is treated with sodium hydroxide in an appropriate solvent to form the corresponding phenoxyde in situ.
- **Epoxide Ring Opening:** The phenoxyde is then reacted with either (R)- or (S)-epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.
- **Amination:** The resulting epoxide is subsequently treated with isopropylamine to open the epoxide ring and introduce the isopropylamino group, yielding **O-Demethylmetoprolol**.
- **Purification:** The final product is purified using standard techniques, such as column chromatography, to obtain the desired enantiomer with high purity.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **O-Demethylmetoprolol**.

Analytical Methodology: LC-MS/MS for Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous determination of metoprolol and its metabolites, including **O-Demethylmetoprolol**, in biological matrices such as plasma.

Sample Preparation:

- **Protein Precipitation:** Plasma samples are treated with a precipitating agent (e.g., acetonitrile) to remove proteins.
- **Centrifugation:** The mixture is centrifuged to pellet the precipitated proteins.
- **Supernatant Collection:** The clear supernatant containing the analytes is collected for analysis.

Chromatographic Conditions:

- Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: A suitable flow rate is maintained for optimal separation.

Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
- Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for **O-Demethylmetoprolol** and an internal standard. This ensures high selectivity and sensitivity for quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [O-Demethylmetoprolol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b022154#o-demethylmetoprolol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b022154#o-demethylmetoprolol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com